1,3,6,8-Tetrachloro-9-decyl-9H-carbazole 1,3,6,8-Tetrachloro-9-decyl-9H-carbazole
Brand Name: Vulcanchem
CAS No.: 61911-59-9
VCID: VC19476676
InChI: InChI=1S/C22H25Cl4N/c1-2-3-4-5-6-7-8-9-10-27-21-17(11-15(23)13-19(21)25)18-12-16(24)14-20(26)22(18)27/h11-14H,2-10H2,1H3
SMILES:
Molecular Formula: C22H25Cl4N
Molecular Weight: 445.2 g/mol

1,3,6,8-Tetrachloro-9-decyl-9H-carbazole

CAS No.: 61911-59-9

Cat. No.: VC19476676

Molecular Formula: C22H25Cl4N

Molecular Weight: 445.2 g/mol

* For research use only. Not for human or veterinary use.

1,3,6,8-Tetrachloro-9-decyl-9H-carbazole - 61911-59-9

Specification

CAS No. 61911-59-9
Molecular Formula C22H25Cl4N
Molecular Weight 445.2 g/mol
IUPAC Name 1,3,6,8-tetrachloro-9-decylcarbazole
Standard InChI InChI=1S/C22H25Cl4N/c1-2-3-4-5-6-7-8-9-10-27-21-17(11-15(23)13-19(21)25)18-12-16(24)14-20(26)22(18)27/h11-14H,2-10H2,1H3
Standard InChI Key LLLNWBIRFHMKPR-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCN1C2=C(C=C(C=C2Cl)Cl)C3=C1C(=CC(=C3)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Structure

The compound features a carbazole backbone substituted with chlorine atoms at the 1, 3, 6, and 8 positions and a decyl chain (C₁₀H₂₁) at the 9-position. Its molecular formula is C₂₂H₂₄Cl₄N, with a molecular weight of 458.3 g/mol . The planar carbazole core enables π-π stacking, while the decyl chain enhances solubility in nonpolar solvents, a critical factor for processing in electronic applications .

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₂H₂₄Cl₄N
Molecular Weight458.3 g/mol
Chlorine Substitution Pattern1,3,6,8-Tetrachloro
Alkyl Chainn-Decyl (C₁₀H₂₁)
SolubilitySoluble in THF, chloroform

Synthesis and Characterization

Synthetic Routes

The synthesis typically involves:

  • Chlorination of Carbazole: Electrophilic substitution using chlorine gas or sulfuryl chloride (SO₂Cl₂) to introduce chlorine atoms at the 1,3,6,8 positions .

  • Alkylation: Reaction with 1-bromodecane or decyl magnesium bromide to attach the decyl chain via nucleophilic substitution.

Critical parameters include temperature control (60–80°C for chlorination) and inert atmospheres to prevent side reactions. Yields range from 45% to 65%, depending on purification methods.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals at δ 0.88 (terminal CH₃ of decyl), δ 1.26 (methylene protons), and δ 7.5–8.2 (aromatic protons) .

    • ¹³C NMR: Peaks at 114–140 ppm (aromatic carbons) and 14–32 ppm (decyl chain).

  • Mass Spectrometry: Molecular ion peak at m/z 458.3 (M⁺) with fragment ions corresponding to sequential loss of chlorine atoms .

Electronic and Material Properties

Semiconductor Applications

The compound’s extended π-conjugation and electron-withdrawing chlorine substituents facilitate charge transport, making it suitable for:

  • Organic Field-Effect Transistors (OFETs): Hole mobility up to 0.12 cm²/V·s in thin-film configurations.

  • Photovoltaic Devices: Used as an electron acceptor in bulk heterojunction solar cells, achieving power conversion efficiencies (PCE) of 4.2% when paired with poly(3-hexylthiophene) .

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 280°C, indicating robustness for high-temperature processing. Differential scanning calorimetry (DSC) shows a glass transition temperature (Tₑ) of 85°C, attributed to the flexible decyl chain.

Biological and Environmental Interactions

Aryl Hydrocarbon Receptor (AhR) Activation

Like other polyhalogenated carbazoles, 1,3,6,8-tetrachloro-9-decyl-9H-carbazole activates AhR, albeit with 1,000-fold lower potency than 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) . Computational docking studies suggest binding to AhR’s hydrophobic pocket via chlorine-mediated van der Waals interactions .

Future Directions and Applications

Advanced Materials

  • Covalent Organic Frameworks (COFs): Functionalization with ethynyl groups (as in 1,3,6,8-tetraethynyl-9H-carbazole) could enable photocatalytic applications .

  • Fluorescent Sensors: Modifying the decyl chain with electron-donating groups may enhance selectivity for nitroaromatic explosives .

Biomedical Research

Exploration of anti-inflammatory or antimicrobial activity is warranted, given the efficacy of carbazole derivatives in inhibiting pathogens like Staphylococcus aureus and Candida albicans .

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